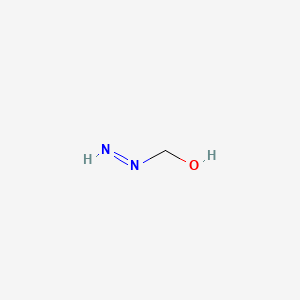

Hydroxymethyldiazene

CAS No.: 92219-55-1

Cat. No.: VC18960811

Molecular Formula: CH4N2O

Molecular Weight: 60.056 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92219-55-1 |

|---|---|

| Molecular Formula | CH4N2O |

| Molecular Weight | 60.056 g/mol |

| IUPAC Name | diazenylmethanol |

| Standard InChI | InChI=1S/CH4N2O/c2-3-1-4/h2,4H,1H2 |

| Standard InChI Key | YAHQGPVDZBJVST-UHFFFAOYSA-N |

| Canonical SMILES | C(N=N)O |

Introduction

Chemical Identity and Nomenclature

Hydroxymethyldiazene, systematically named diazenylmethanol, is an organic compound with the molecular formula . Its IUPAC name derives from the presence of a diazenyl group () bonded to a methanol moiety. The compound exists in two isomeric forms:

Structural Representation

The molecular structure is defined by the linear arrangement , with the hydroxymethyl group influencing its polarity and reactivity. The (E)-isomer is more commonly studied due to its stability and relevance in mutagenicity assays .

Synthesis and Stability

Degradation and Stability

Heating hydroxymethyldiazene results in decomposition, releasing toxic nitrogen oxides (). This instability necessitates careful handling in laboratory settings .

Molecular and Spectroscopic Characteristics

Spectral Data

-

NMR: Peaks corresponding to the hydroxyl () and diazenyl () protons.

Computational Descriptors

Toxicity and Mutagenicity

In Vitro Mutagenicity Assays

Hydroxymethyldiazene exhibits dose-dependent mutagenic activity in bacterial reverse mutation assays (Ames test):

| Assay System | Dose | Revertants | Reference |

|---|---|---|---|

| Salmonella TA100 | 250 nmol/plate | Significant | |

| E. coli WP2 | 1 µmol/plate | Moderate |

Mechanism of Genotoxicity

The compound’s diazenyl group may interact with DNA, causing base-pair substitutions or frameshift mutations. Its hydroxymethyl moiety enhances solubility, facilitating cellular uptake .

Comparative Analysis with Related Compounds

Hydralazine and Hydrazine Derivatives

Hydralazine, a structurally related antihypertensive agent, shares a hydrazine backbone. Unlike hydroxymethyldiazene, hydralazine’s mutagenicity is modulated by acetylation via N-acetyltransferase (NAT). Slow acetylators exhibit higher susceptibility to adverse effects, underscoring the role of metabolic pathways in toxicity .

Hydrazide–Hydrazones

Hydroxymethyldiazene’s reactivity mirrors that of hydrazide–hydrazones, which inhibit enzymes like aspartate aminotransferase. These compounds also demonstrate anticancer potential, though hydroxymethyldiazene’s therapeutic applications remain unexplored .

Applications and Research Implications

Industrial and Laboratory Uses

-

Chemical Synthesis: Intermediate in organic reactions, particularly those requiring diazenyl groups.

-

Toxicology Studies: Model compound for assessing mutagenicity of hydrazine derivatives .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume